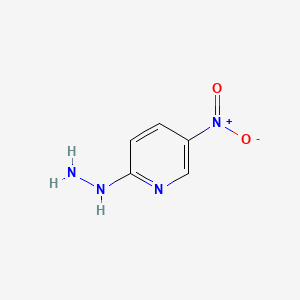

2-Hydrazinyl-5-nitropyridine

描述

Overview of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental components in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govwikipedia.org The pyridine ring is a key structural motif in many important biomolecules, including vitamins. wikipedia.org The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of its chemical and physical properties, leading to a broad spectrum of biological activities. nih.gov These activities include antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govimist.ma The development of efficient synthetic methodologies, such as one-pot multicomponent reactions, has further expanded the accessibility and diversity of pyridine derivatives for scientific exploration. bohrium.com

Research Context of Hydrazine-Substituted Nitropyridines

Within the broader class of pyridine derivatives, those substituted with both a hydrazine (B178648) and a nitro group, such as 2-Hydrazinyl-5-nitropyridine, represent a particularly reactive and versatile subclass. The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, while the hydrazine group serves as a potent nucleophile itself. smolecule.com This dual functionality allows these compounds to participate in a wide range of chemical transformations, making them valuable intermediates in organic synthesis. smolecule.com

The synthesis of hydrazinyl-substituted nitropyridines is often achieved through the nucleophilic aromatic substitution of a halogenated nitropyridine with hydrazine hydrate (B1144303). thieme-connect.com This method is generally efficient and proceeds under mild conditions. The resulting compounds are key precursors for the construction of various fused heterocyclic systems, which are of significant interest in medicinal chemistry. thieme-connect.com For instance, they can be used to synthesize triazolopyridines and other nitrogen-rich heterocyclic scaffolds. acs.orgacs.org

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound is actively exploring its utility as a versatile building block in the synthesis of novel heterocyclic compounds with potential biological activities. cymitquimica.com Studies have demonstrated its application in multicomponent reactions to generate diverse molecular scaffolds. acs.orgacs.org The compound's reactivity allows for its incorporation into complex molecules, including those with potential as antitumor and antimicrobial agents.

Despite its recognized utility, there remain areas for further investigation. A significant portion of the current research focuses on its synthetic applications, with a need for more in-depth studies into the biological activities of the compounds derived from it. While its potential in medicinal chemistry is acknowledged, a comprehensive understanding of its mechanism of action at a molecular level is still developing. Further exploration into its coordination chemistry and the properties of its metal complexes could also unveil new applications in materials science. lookchem.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H6N4O2 |

| Molecular Weight | 154.13 g/mol lookchem.com |

| Melting Point | 205-206 °C (decomposes) lookchem.com |

| Boiling Point | 373.8 °C at 760 mmHg chemsrc.com |

| Density | 1.524 g/cm³ chemsrc.com |

| Appearance | Yellow to orange solid lookchem.com |

| CAS Number | 6343-98-2 calpaclab.com |

Spectroscopic Data of this compound

| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

| FT-IR (N-H stretch) | 3355–3312 |

| FT-IR (C=N/C=C aromatic) | 1655–1420 |

| FT-IR (NO₂ asymmetric) | 1520 |

| FT-IR (NO₂ symmetric) | 1340 |

| ¹H NMR (DMSO-d₆, δ) | 8.40 (d, J = 9.07 Hz, pyridine H-6), 8.38 (d, J = 9.07 Hz, pyridine H-3), 6.38 (d, J = 9.07 Hz, pyridine H-4), 11.85 (s, NH hydrazine) |

| ¹³C NMR (DMSO-d₆, δ) | 149.55 (C-2, hydrazine-attached), 134.19 (C-5, nitro-substituted), 121.90 (C-4, aromatic) |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-8-5-2-1-4(3-7-5)9(10)11/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWAPSXNXHYQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398651 | |

| Record name | 2-hydrazino-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-98-2 | |

| Record name | 6343-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazino-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Hydrazinyl 5 Nitropyridine

Established Synthetic Routes to 2-Hydrazinyl-5-nitropyridine

The synthesis of this compound is predominantly achieved through well-established methods that are reliable and have been refined over time. These routes typically begin from commercially available pyridine (B92270) derivatives.

Nucleophilic Aromatic Substitution Strategies (e.g., from Chloropyridines)

The most common and direct method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the pyridine ring with hydrazine (B178648). smolecule.com The precursor of choice is 2-chloro-5-nitropyridine (B43025), where the chlorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 5-position. smolecule.com

The reaction involves treating 2-chloro-5-nitropyridine with hydrazine hydrate (B1144303), often in a polar solvent like ethanol (B145695). google.com The hydrazine acts as the nucleophile, displacing the chloride ion to form the desired product. thieme-connect.com This process is typically efficient, benefiting from mild conditions and straightforward product isolation, often by filtration of the precipitate followed by recrystallization. The mechanism proceeds via a Meisenheimer complex intermediate, a common feature of SNAr reactions on electron-deficient aromatic rings. smolecule.com

| Parameter | Typical Condition | Effect on Reaction |

| Starting Material | 2-Chloro-5-nitropyridine | Halogen at position 2 is activated by the nitro group. |

| Reagent | Hydrazine hydrate | Serves as the nitrogen nucleophile. |

| Molar Ratio | ~1:1.2 (Chloropyridine:Hydrazine) | A slight excess of hydrazine ensures complete conversion. |

| Solvent | Ethanol, Ethanol/Water mixtures | Polar solvents facilitate the dissolution of reagents. google.com |

| Temperature | Room temperature to reflux (e.g., 80-90°C) | Heating accelerates the rate of substitution. google.com |

| Reaction Time | 3-8 hours | Monitored by TLC until starting material is consumed. |

| Work-up | Filtration and Recrystallization | The product often precipitates from the reaction mixture. |

Alternative Precursor-Based Syntheses

An alternative strategy for obtaining this compound involves starting from 2-aminopyridine. This multi-step, one-pot approach avoids the direct use of a pre-functionalized chloropyridine. google.com

The proposed sequence is as follows:

Nitration: 2-Aminopyridine is first nitrated using a mixture of concentrated nitric and sulfuric acids to produce 2-amino-5-nitropyridine (B18323).

Diazotization: The resulting 2-amino-5-nitropyridine is then subjected to diazotization using sodium nitrite (B80452) in an acidic medium at low temperatures (0-10°C). This converts the amino group into a diazonium salt, which is a good leaving group.

Hydrazine Substitution: The diazonium salt intermediate is subsequently treated with hydrazine hydrate, which displaces the diazo group to yield the final product, this compound.

| Step | Reagents | Temperature | Purpose |

| Nitration | Conc. H₂SO₄, Conc. HNO₃ | 40-50 °C | Introduces nitro group at the 5-position. |

| Diazotization | NaNO₂, Acidic conditions | 0-10 °C | Converts the amino group to a diazonium salt. |

| Substitution | Hydrazine hydrate | 25-50 °C | Replaces the diazonium group with a hydrazinyl group. |

Novel Protocol Development for this compound and its Analogues

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and rapid protocols. For the synthesis of hydrazinylpyridines, including the title compound, novel methods have been explored. Research has focused on improving reaction conditions through techniques such as microwave irradiation, which can significantly reduce reaction times and improve yields. acs.org

Another advancement is the use of sealed-vessel chemistry, such as in thick-wall ACE tubes, for the nucleophilic substitution reaction. thieme-connect.comresearchgate.netresearchgate.net This approach allows for reactions to be carried out safely at temperatures above the solvent's boiling point, accelerating the synthesis. These methods are often highlighted for being more user-friendly and potentially achieving higher atomic efficiency by minimizing the use of excess reagents and simplifying purification. thieme-connect.comresearchgate.net For instance, a novel protocol for the synthesis of a structurally related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, from its chloro-precursor has been reported, highlighting the ongoing effort to refine synthetic procedures for this class of compounds. researchgate.net

One-Pot Multicomponent Reaction Design Utilizing this compound as a Scaffold

This compound is a valuable scaffold for constructing more complex heterocyclic systems through one-pot multicomponent reactions (MCRs). acs.orgacs.org These reactions are highly efficient as they combine several operational steps without isolating intermediates, thus saving time, resources, and reducing waste. buketov.edu.kz

Condensation Reactions with Aldehydes and Ketones

The initial and fundamental step in many MCRs involving this compound is its condensation with an aldehyde or a ketone. iitk.ac.in The nucleophilic hydrazinyl group readily attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orgscribd.com This is followed by the elimination of a water molecule, resulting in the formation of a Schiff base, specifically a hydrazone. acs.orgacs.org

This hydrazone intermediate is not always isolated but serves as a reactive species for subsequent in-situ transformations within the one-pot reaction sequence. acs.orgacs.org The formation of this C=N bond is crucial as it sets the stage for further cyclization or addition reactions. acs.org Aliphatic aldehydes and ketones have been shown to work efficiently in these condensation steps. acs.org

Reactions with Isocyanates and Isothiocyanates

Building upon the initial condensation, a powerful one-pot strategy involves trapping the hydrazone intermediate with various electrophiles, such as isocyanates and isothiocyanates. acs.orgacs.org This approach leads to the rapid assembly of diverse, nitrogen-rich heterocyclic scaffolds. acs.org

In a typical reaction, this compound, an aldehyde, and an isocyanate are combined in a single pot. acs.orgacs.org The reaction proceeds through the initial formation of the hydrazone, which then undergoes an intramolecular cyclization followed by an amidation reaction with the isocyanate. acs.org This sequence efficiently generates five-membered triazolopyridine scaffolds. acs.orgacs.org The use of microwave irradiation can significantly accelerate these transformations, often leading to the desired products in minutes. acs.org

When isothiocyanates are used instead of isocyanates, the reaction yields the corresponding triazolopyridine thioureas, although this may require more forcing conditions, such as higher temperatures and an excess of the isothiocyanate. acs.org

| Reagent Class | Reaction Conditions | Product Scaffold |

| Isocyanates | Microwave irradiation (e.g., 80°C, 20 min) | Triazolopyridine carboxamides acs.org |

| Isothiocyanates | Microwave irradiation (e.g., 120°C, 60 min) | Triazolopyridine thioureas acs.org |

| Tosyl-isocyanate | Room temperature (e.g., 30 min) | N-Acyl-sulfonamide-like triazolopyridines acs.org |

This multicomponent approach demonstrates the versatility of this compound as a key building block, enabling the creation of molecularly diverse libraries from simple starting materials in a highly efficient manner. acs.org

Transformations Involving Cyclic Anhydrides and Acyl Chlorides

The reaction of this compound with cyclic anhydrides and acyl chlorides serves as a versatile method for the synthesis of a variety of heterocyclic systems and acylated derivatives. The nucleophilic character of the hydrazinyl group readily facilitates attacks on the electrophilic carbonyl centers of these reagents.

Investigations into the acylation of this compound have shown that the reaction with acyl chlorides, such as acetyl chloride or benzoyl chloride, proceeds efficiently to yield the corresponding N-acyl-N'-(5-nitropyridin-2-yl)hydrazines. These reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and temperature can influence the reaction rate and the purity of the isolated product.

When reacting with cyclic anhydrides like succinic anhydride (B1165640) or phthalic anhydride, this compound participates in a ring-opening acylation. This process leads to the formation of dicarboxylic acid monoamides of the hydrazine derivative. For instance, the reaction with succinic anhydride yields 4-((2-(5-nitropyridin-2-yl)hydrazinyl)amino)-4-oxobutanoic acid. Subsequent intramolecular cyclization of these intermediates, often promoted by dehydrating agents or heat, can lead to the formation of pyridazinone or phthalazinone ring systems fused or attached to the nitropyridine core.

Detailed studies have explored these transformations to create novel compounds with potential applications in medicinal chemistry and materials science. The reactivity of the hydrazine moiety is a key factor, allowing for the construction of more complex molecular architectures.

Table 1: Representative Reactions of this compound with Acylating Agents

| Acylating Agent | Reagent Class | Product Structure | Typical Reaction Conditions |

|---|---|---|---|

| Acetyl Chloride | Acyl Chloride | N'-acetyl-N-(5-nitropyridin-2-yl)hydrazine | Pyridine, 0 °C to rt |

| Benzoyl Chloride | Acyl Chloride | N'-benzoyl-N-(5-nitropyridin-2-yl)hydrazine | Aprotic solvent (e.g., DCM), base (e.g., Et3N) |

| Succinic Anhydride | Cyclic Anhydride | 4-oxo-4-(2-(5-nitropyridin-2-yl)hydrazinyl)butanoic acid | Polar aprotic solvent (e.g., DMF), moderate heat |

| Phthalic Anhydride | Cyclic Anhydride | 2-(2-(5-nitropyridin-2-yl)hydrazinylcarbonyl)benzoic acid | Reflux in a high-boiling solvent (e.g., acetic acid) |

Mechanistic Elucidation of Synthetic Pathways

The primary and most common synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with hydrazine hydrate. The strong electron-withdrawing effect of the nitro group at the para-position to the chlorine atom activates the pyridine ring towards nucleophilic attack, making this a highly favorable reaction.

Reaction Intermediates Identification

The mechanism of the SNAr reaction between 2-chloro-5-nitropyridine and hydrazine proceeds through a well-established pathway involving a Meisenheimer complex, a key reaction intermediate. The initial step is the nucleophilic attack of the hydrazine molecule at the C2 position of the pyridine ring, which bears the chlorine atom. This attack forms a resonance-stabilized anionic σ-complex, known as the Meisenheimer complex. In this intermediate, the negative charge is delocalized over the pyridine ring and, significantly, onto the oxygen atoms of the nitro group. The formation of this stabilized intermediate is the rate-determining step of the reaction. The subsequent, faster step involves the departure of the chloride leaving group, which collapses the intermediate and re-establishes the aromaticity of the ring, yielding the final product, this compound. Spectroscopic studies under specific conditions can sometimes provide evidence for the transient existence of such intermediates.

Influence of Reaction Conditions on Selectivity and Yield

The outcome of the synthesis of this compound is highly dependent on the reaction conditions. Factors such as the solvent, temperature, and the ratio of reactants play a critical role in determining the yield and purity of the product.

The reaction is typically carried out in a protic solvent like ethanol or water, which can facilitate the solvation of the ionic intermediate and the departing chloride ion. The use of an excess of hydrazine hydrate is common to ensure complete conversion of the starting material and to act as a base to neutralize the HCl formed during the reaction.

Temperature is another crucial parameter. While the reaction can proceed at room temperature, gentle heating is often employed to increase the reaction rate. However, excessive temperatures can lead to the formation of side products, including di-substituted hydrazines or other degradation products. A study on the synthesis of related hydrazinyl-azines highlighted that careful temperature control is essential for achieving high yields. For instance, maintaining the temperature between 60-80 °C is often optimal for this type of transformation.

Table 2: Effect of Reaction Conditions on the Synthesis of this compound

| Parameter | Condition | Effect on Yield/Selectivity | Rationale |

|---|---|---|---|

| Solvent | Ethanol/Water | High Yield | Protic solvents stabilize the Meisenheimer complex and solvate the leaving group. |

| Aprotic (e.g., THF) | Lower Yield | Less effective at stabilizing the charged intermediate. | |

| Temperature | Room Temperature | Slow reaction rate | Lower kinetic energy for overcoming the activation barrier. |

| 60-80 °C | Optimal Yield | Balances reaction rate with minimizing side product formation. | |

| >100 °C | Decreased Yield | Promotes formation of impurities and potential decomposition. | |

| Reactant Ratio | Excess Hydrazine | High Yield | Drives the equilibrium towards the product and neutralizes HCl byproduct. |

| Stoichiometric Hydrazine | Lower Yield/Incomplete Reaction | Insufficient nucleophile and potential for side reactions with the product. |

Catalytic Approaches in this compound Synthesis

While the reaction between 2-chloro-5-nitropyridine and hydrazine is generally efficient due to the inherent activation by the nitro group, research into catalytic methods for SNAr reactions has explored various approaches to enhance reaction rates and expand the substrate scope. For the synthesis of hydrazinyl-pyridines and related compounds, phase-transfer catalysis (PTC) has been investigated. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the nucleophile (or a deprotonated form) from an aqueous or solid phase to the organic phase containing the electrophile, potentially increasing the reaction rate and allowing for milder reaction conditions.

Although specific literature detailing catalytic approaches exclusively for this compound is not abundant, the principles from related systems are applicable. For less activated substrates, transition metal catalysis, particularly using palladium or copper complexes, is a common strategy for C-N bond formation. However, for a highly activated substrate like 2-chloro-5-nitropyridine, such catalytic systems are generally not required as the uncatalyzed reaction proceeds readily under mild conditions. The focus remains on optimizing reaction parameters rather than employing complex catalytic systems.

Chemical Reactivity and Derivatization Studies of 2 Hydrazinyl 5 Nitropyridine

Formation of Hydrazone Derivatives from 2-Hydrazinyl-5-nitropyridine

The primary reactivity of the hydrazinyl moiety in this compound involves condensation reactions with carbonyl compounds. The nucleophilic terminal nitrogen of the hydrazine (B178648) group readily attacks the electrophilic carbon of aldehydes and ketones to form hydrazone derivatives, also known as Schiff bases. This reaction is a cornerstone in the derivatization of this compound, serving as a common first step for more complex transformations.

The synthesis of these hydrazones is typically straightforward. Equimolar amounts of this compound and the respective aldehyde or ketone are refluxed in a suitable solvent, commonly ethanol (B145695), for several hours. researchgate.net The resulting hydrazone often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. These hydrazone intermediates are not merely stable end-products but are pivotal for subsequent intramolecular cyclization reactions to build fused heterocyclic systems. nih.govacs.org

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Reaction Conditions | Product Type |

|---|---|---|---|

| This compound | Substituted Benzaldehydes | Ethanol, Reflux, 5h | 2-[(2-Substitutedbenzylidene)hydrazinyl]-5-nitropyridine |

| This compound | Cyclopentanecarboxaldehyde | Dichloroethane (DCE), RT | (E)-1-(Cyclopentylmethylene)-2-(5-nitropyridin-2-yl)hydrazine |

| This compound | Propanal | Dichloroethane (DCE), RT | (E)-1-(5-Nitropyridin-2-yl)-2-propylidenehydrazine |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic placement of the reactive hydrazinyl group adjacent to a ring nitrogen, combined with the activating effect of the nitro group, makes this compound an excellent substrate for annulation reactions, leading to various fused heterocyclic scaffolds.

Synthesis of Triazolopyridine Systems (e.g.,benchchem.comCurrent time information in Bangalore, IN.d-nb.infotriazolo[4,3-a]pyridines andbenchchem.comCurrent time information in Bangalore, IN.d-nb.infotriazolo[1,5-a]pyridines)

A significant application of this compound in synthetic chemistry is its use in constructing the Current time information in Bangalore, IN.d-nb.infotriazolo[4,3-a]pyridine framework. This is typically achieved by reacting it with reagents that provide a single carbon atom to form the triazole ring. Various synthetic methods have been developed, including reactions with ethyl imidates, which proceed optimally under mild acidic conditions (acetic acid) at 50-70°C. researchgate.net

One-pot, three-component reactions (3-CR) offer an efficient route to these scaffolds. For instance, reacting this compound with an aldehyde and an isocyanate under microwave irradiation affords substituted Current time information in Bangalore, IN.d-nb.infotriazolo[4,3-a]pyridines. nih.govacs.org A plausible mechanism for this transformation involves the initial formation of the hydrazone, which then undergoes intramolecular cyclization and subsequent amidation. acs.org

Another notable method involves the reaction of this compound with chloroethynylphosphonates. d-nb.infobeilstein-journals.org This reaction proceeds via a 5-exo-dig cyclization to yield 3-methylphosphonylated Current time information in Bangalore, IN.d-nb.infotriazolo[4,3-a]pyridines. d-nb.info However, the presence of the strongly electron-withdrawing nitro group on the pyridine (B92270) ring significantly influences the reaction's outcome. It not only facilitates the initial cyclization but also promotes a subsequent rearrangement to the more thermodynamically stable Current time information in Bangalore, IN.d-nb.infotriazolo[1,5-a]pyridine isomer, a process known as the Dimroth rearrangement. d-nb.infobeilstein-journals.org

| Reactants | Reaction Conditions | Product Scaffold | Key Finding |

|---|---|---|---|

| This compound, Chloroethynylphosphonates | CH3CN, 60°C to reflux | Current time information in Bangalore, IN.d-nb.infotriazolo[4,3-a]pyridine & Current time information in Bangalore, IN.d-nb.infotriazolo[1,5-a]pyridine | Forms a mixture of isomers; rearrangement to the [1,5-a] system is promoted by heat. d-nb.infobeilstein-journals.org |

| This compound, Aldehyde, Isocyanate | DCE, CaCl2, Microwave (80°C, 20 min) | Current time information in Bangalore, IN.d-nb.infotriazolo[4,3-a]pyridine | Efficient one-pot synthesis of triazolo-azine carboxamides. acs.org |

| 2-Hydrazinylpyridines, Ethyl Imidates | Acetic Acid, 50-70°C | Current time information in Bangalore, IN.d-nb.infotriazolo[4,3-a]pyridine | Electron-deficient hydrazines can lead to rearrangement. researchgate.net |

Investigations into Pyrido[2,1-c]benchchem.comCurrent time information in Bangalore, IN.d-nb.infotriazine Scaffold Formation

The synthesis of the six-membered, fused pyrido[2,1-c] Current time information in Bangalore, IN.d-nb.infotriazine system from this compound has been successfully achieved through a novel one-pot, three-component reaction. nih.govacs.org This strategy is inspired by the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). nih.govacs.org

In this process, this compound is treated with an aldehyde (or ketone) and an isocyanide in the presence of a catalyst. nih.govacs.org The optimal conditions were found to be scandium triflate (Sc(OTf)₃) as the catalyst in a dichloromethane (B109758)/methanol (B129727) solvent mixture at room temperature. nih.govacs.org The reaction mechanism is proposed to begin with the condensation of the hydrazine and the aldehyde to form a Schiff base intermediate. nih.gov This is followed by a nonconcerted [5+1] cycloaddition with the isocyanide to furnish the final bicyclic pyrido[2,1-c] Current time information in Bangalore, IN.d-nb.infotriazine product. nih.gov This method provides a powerful tool for accessing unique nitrogen-rich heterocyclic scaffolds with significant three-dimensional character. acs.org

Other Heterocyclic Annulation Reactions

The versatility of this compound extends to other annulation reactions, yielding diverse fused systems. For example, it has been used as a nucleophile to transform succinic anhydride (B1165640) moieties fused to a bicyclo[2.2.2]octene skeleton into the corresponding N-(5-nitropyridin-2-yl)aminosuccinimide derivatives. researchgate.net This reaction demonstrates its utility in modifying complex molecular frameworks. researchgate.net

Furthermore, multicomponent reactions can be tuned to produce different heterocyclic cores. By replacing the isocyanide component (used for pyrido[2,1-c] Current time information in Bangalore, IN.d-nb.infotriazines) with other electrophiles like isocyanates or acyl chlorides, the reaction with this compound and an aldehyde can be directed to form five-membered triazolopyridine scaffolds instead of the six-membered triazines. nih.govacs.org For instance, the one-pot condensation of this compound with propanal and benzoyl chloride under microwave irradiation at 120°C yields the corresponding acyl-triazolopyridine. acs.org These switchable reaction pathways highlight the compound's role as a flexible building block in combinatorial chemistry. nih.gov

Rearrangement Processes Involving this compound Derivatives

Derivatives of this compound, particularly the fused triazole systems, are known to undergo characteristic rearrangement reactions, which are often driven by the electronic properties of the nitro-substituted pyridine ring.

Dimroth-Type Rearrangements and Their Mechanistic Aspects

The Dimroth rearrangement is a well-documented isomerization process in which endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems exchange places. nih.govwikipedia.org This rearrangement is particularly relevant for Current time information in Bangalore, IN.d-nb.infotriazolo[4,3-a]pyridines bearing a strong electron-withdrawing group, such as the nitro group at position 6 (derived from the 5-nitro position of the starting hydrazine). These compounds can rearrange to form the isomeric and more thermodynamically stable Current time information in Bangalore, IN.d-nb.infotriazolo[1,5-a]pyridine system. researchgate.netd-nb.infobeilstein-journals.org

This transformation is greatly facilitated by the presence of the nitro group and can be promoted by heat or acid catalysis. researchgate.netd-nb.info For example, in the reaction of this compound with chloroethynylphosphonates, the initially formed 6-nitro- Current time information in Bangalore, IN.d-nb.infotriazolo[4,3-a]pyridine derivative rearranges completely to the 6-nitro- Current time information in Bangalore, IN.d-nb.infotriazolo[1,5-a]pyridine isomer upon boiling the reaction mixture. d-nb.infobeilstein-journals.org

The accepted mechanism for this acid-promoted rearrangement involves several steps: beilstein-journals.orgnih.govresearchgate.net

Protonation: The process begins with the protonation of a nitrogen atom in the pyridine ring. beilstein-journals.orgnih.gov

Ring Opening: This is followed by the nucleophilic attack of a solvent molecule (like water) or another nucleophile, leading to the cleavage of the pyridine ring and the formation of an open-chain diazo intermediate. wikipedia.orgbeilstein-journals.org

Rotation & Tautomerization: The open-chain intermediate allows for rotation around the C-C single bond, followed by tautomerization. wikipedia.orgbeilstein-journals.org

Ring Closure: An intramolecular cyclization then occurs where the terminal amino group attacks the imine carbon, forming the new five-membered triazole ring of the [1,5-a] system. beilstein-journals.orgnih.gov

Deprotonation/Elimination: The final step involves deprotonation and elimination of the nucleophile to yield the rearranged, aromatic Current time information in Bangalore, IN.d-nb.infotriazolo[1,5-a]pyridine product. nih.gov

The presence of the electron-withdrawing nitro group facilitates the initial ring-opening step, making this rearrangement a key feature of the chemistry of this compound derivatives. d-nb.infonih.gov

Impact of Nitro Group on Rearrangement Selectivity

The presence and position of the electron-withdrawing nitro group on the pyridine ring significantly influence the course and selectivity of chemical rearrangements involving this compound. This effect is particularly evident in the synthesis of triazolopyridine systems, where the nitro group facilitates a Dimroth-type rearrangement.

Research into the reaction of 2-hydrazinylpyridines with chloroethynylphosphonates has shown that the acceptor nitro group in the pyridine ring promotes this rearrangement. d-nb.info Specifically, when this compound reacts with chloroethynylphosphonates, it leads to the formation of two isomeric products: the expected cymitquimica.comtriazolo[4,3-a]pyridine and the rearranged cymitquimica.comtriazolo[1,5-a]pyridine. d-nb.info

The reaction of this compound with chloroethynylphosphonates at 60 °C resulted in an approximate 1:1 mixture of the two isomers. d-nb.infonih.govbeilstein-journals.org Further heating of the reaction mixture can drive the complete conversion of the initially formed cymitquimica.comtriazolo[4,3-a]pyridine into the thermodynamically more stable cymitquimica.comtriazolo[1,5-a]pyridine isomer. beilstein-journals.org

The influence of the nitro group's position is highlighted when comparing the reactivity of this compound with its 3-nitro isomer. The reaction of 2-hydrazinyl-3-nitropyridine with the same chloroethynylphosphonates proceeds selectively, yielding only the rearranged cymitquimica.comtriazolo[1,5-a]pyridine product. d-nb.info This demonstrates that the electronic effects exerted by the nitro group, dictated by its location on the pyridine ring, are a critical factor in controlling the selectivity of the rearrangement. d-nb.info

Table 1: Impact of Nitro Group Position on Rearrangement Product Selectivity

| Reactant | Electrophile | Observed Products | Selectivity Outcome | Reference |

|---|---|---|---|---|

| This compound | Chloroethynylphosphonates | Mixture of cymitquimica.comtriazolo[4,3-a]pyridine and cymitquimica.comtriazolo[1,5-a]pyridine isomers | Non-selective; rearrangement is facilitated but not exclusive. | nih.gov, d-nb.info |

| 2-Hydrazinyl-3-nitropyridine | Chloroethynylphosphonates | Only cymitquimica.comtriazolo[1,5-a]pyridine isomer | Selective; reaction proceeds directly to the rearranged product. | d-nb.info |

Nucleophilic Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (-NH-NH₂) of this compound is a potent nucleophilic center, a property leveraged in various synthetic transformations for the construction of more complex molecular architectures. Computational analyses support this, showing the Highest Occupied Molecular Orbital (HOMO) is localized on the hydrazinyl group, which facilitates its role in nucleophilic attacks. The presence of the nitro group enhances the reactivity of the compound in certain chemical transformations. cymitquimica.com

The nucleophilic character of the hydrazinyl moiety has been demonstrated in several reaction types:

Nucleophilic Substitution: The terminal amino group of the hydrazinyl moiety can act as a nucleophile to displace leaving groups. In one study, this compound was used as a nucleophile to transform succinic anhydride moieties fused to a bicyclo[2.2.2]octene framework into N-aminosuccinimide moieties. thieme-connect.comresearchgate.net This reaction proceeds via a nucleophilic attack on the anhydride carbonyl groups. researchgate.net

Condensation Reactions: The hydrazinyl group readily condenses with carbonyl compounds. It can react with aldehydes or ketones to form intermediate Schiff bases, which can then be incorporated into larger heterocyclic systems through one-pot, multicomponent reactions.

Heterocyclic Ring Formation: The compound serves as a key building block in the synthesis of fused heterocyclic systems. For instance, it is a starting material in the synthesis of tetrahydroindazole (B12648868) inhibitors of cyclin-dependent kinases (CDKs). nih.gov In this synthesis, this compound reacts with 2-acetyl-5,5-dimethyl-cyclohexane-1,3-dione in ethanol at elevated temperatures to form the core N1-substituted tetrahydroindazole ring. nih.gov

Table 2: Examples of Nucleophilic Reactions of this compound

| Electrophilic Partner | Reaction Type | Resulting Moiety/Product | Application/Context | Reference |

|---|---|---|---|---|

| Succinic anhydride on a bicyclo[2.2.2]octene scaffold | Nucleophilic Substitution | N-Aminosuccinimide | Synthesis of novel bidentate ligands. | thieme-connect.com, researchgate.net |

| Aldehydes or Ketones | Condensation | Schiff Bases | Intermediates in multicomponent reactions for heterocyclic synthesis. | |

| 2-Acetyl-5,5-dimethyl-cyclohexane-1,3-dione | Cyclocondensation | Tetrahydroindazole ring | Synthesis of potential CDK inhibitors. | nih.gov |

Exploration of Phosphonylated Derivatives via Cyclization Reactions

A significant area of derivatization for this compound involves its use in synthesizing novel phosphorus-containing heterocyclic compounds. Specifically, phosphonylated triazolopyridine derivatives have been effectively prepared through cyclization reactions with chloroethynylphosphonates. nih.govbeilstein-journals.org This synthetic approach is of particular interest as the introduction of a phosphoryl fragment can widen the range of practical applications for the resulting compounds. nih.gov

The reaction between this compound and chloroethynylphosphonates proceeds via a 5-exo-dig type cyclization. d-nb.info This mechanism is distinct from the 5-endo-dig cyclization observed in reactions of the same electrophiles with 2-aminopyridines. nih.gov The reaction is typically carried out in acetonitrile (B52724) with an equimolar ratio of the reactants in the presence of anhydrous potassium carbonate. d-nb.info

As detailed in section 3.3.2, the reaction involving this compound is complicated by a concurrent Dimroth-like rearrangement. The reaction at 60°C over 50 hours yields a mixture of the kinetically favored diethyl ( cymitquimica.comtriazolo[4,3-a]pyridin-3-ylmethyl)phosphonate and the thermodynamically stable, rearranged diethyl ( cymitquimica.comtriazolo[1,5-a]pyridin-3-ylmethyl)phosphonate isomer. nih.govbeilstein-journals.org

Table 3: Synthesis of Phosphonylated Derivatives from this compound

| Reactant 1 | Reactant 2 (Chloroethynylphosphonate) | Conditions | Products | Product Ratio (approx.) | Reference |

|---|---|---|---|---|---|

| This compound | Diethyl chloroethynylphosphonate | Acetonitrile, K₂CO₃, 60°C, 50h | Diethyl (7-nitro- cymitquimica.comtriazolo[4,3-a]pyridin-3-ylmethyl)phosphonate and Diethyl (7-nitro- cymitquimica.comtriazolo[1,5-a]pyridin-3-ylmethyl)phosphonate | 1:1 | nih.gov, beilstein-journals.org |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Single Crystal X-ray Diffraction Analysis

While a detailed single-crystal X-ray diffraction analysis for the parent compound 2-hydrazinyl-5-nitropyridine is not extensively reported in the available literature, significant insights can be drawn from studies on its close derivatives. These analyses are crucial for understanding the non-covalent interactions that govern the crystal packing.

Supramolecular architecture, formed by non-covalent interactions like hydrogen bonds and π-π stacking, dictates the macroscopic properties of molecular crystals. cas.cn The analysis of derivatives provides a model for the supramolecular arrangements in this class of compounds.

A detailed crystallographic study has been conducted on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile , a derivative of this compound. researchgate.net The analysis revealed that this compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The arrangement of molecules in the crystal lattice is a direct consequence of a network of intermolecular forces, which collectively define its three-dimensional structure. researchgate.net In related compounds like nitropyridine-N-oxides, the nitro group is noted for its strong ability to act as a Lewis acid, participating in π-hole interactions that influence crystal packing. mdpi.com

Crystallographic Data for 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Hydrogen bonds are primary directional forces in the crystal packing of hydrazinylpyridines. In the derivative 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile , the supramolecular structure is stabilized by a combination of one N-H···N, two N-H···O, and one C-H···O hydrogen bonds. researchgate.net This intricate network of hydrogen bonds links the individual molecules, creating a stable three-dimensional architecture. researchgate.net

Studies on analogous compounds, such as 2-Bromo-6-hydrazinylpyridine , further underscore the importance of these interactions. Its crystal structure features extensive N-H···N hydrogen bonds formed by the hydrazinyl group, which link the molecules into chains. nih.goviucr.org In this specific bromo-derivative, the network is further stabilized by bifurcated N-H···(N,N) hydrogen bonds, halogen bonds (Br···Br), and π-stacking between the pyridine (B92270) rings. nih.goviucr.orgiucr.org The presence of both a hydrogen bond donor (the -NHNH₂ group) and acceptor sites (the pyridine nitrogen and nitro group oxygens) in this compound suggests it is highly capable of forming robust hydrogen-bonded networks.

Conformational analysis reveals the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Quantum chemical calculations have been employed to study the conformational parameters of derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile . kocaeli.edu.tr

Experimental evidence from X-ray crystallography on related compounds provides clear examples of conformational isomerism. For instance, the asymmetric unit of 2-Bromo-6-hydrazinylpyridine contains two conformationally distinct molecules. iucr.org The difference lies in the orientation of the hydrazinyl group relative to the pyridine ring. One conformer adopts a syn-disposition, where the terminal amino group of the hydrazine (B178648) is on the same side as the pyridine nitrogen, while the other adopts an anti-conformation. iucr.org This is defined by the N-C-N-N torsion angle, which is 5.4(3)° in the syn conformer and 171.0(2)° in the anti conformer, demonstrating the rotational flexibility around the C-N bond. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound in the solution state. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive evidence for the compound's structure and electronic environment.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The spectrum, typically recorded in a solvent like DMSO-d₆, shows resonances for the three aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The chemical shifts are influenced by the electronic effects of the electron-donating hydrazinyl group and the strongly electron-withdrawing nitro group.

¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 11.85 | Singlet (s) | - | NH (hydrazine) |

| 8.40 | Doublet (d) | 9.07 | Pyridine H-6 |

| 8.38 | Doublet (d) | 9.07 | Pyridine H-3 |

| 6.38 | Doublet (d) | 9.07 | Pyridine H-4 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. The spectrum shows distinct signals for each of the five carbon atoms in the pyridine ring, with their chemical shifts reflecting the influence of the attached functional groups. The carbon atom attached to the hydrazinyl group (C-2) appears at a specific chemical shift, as do the carbons influenced by the nitro group (C-5) and the ring nitrogen.

¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 149.55 | C-2 (hydrazine-attached) |

| 134.19 | C-5 (nitro-substituted) |

| 121.90 | C-4 (aromatic) |

Note: Not all carbon signals were reported in the available source.

Advanced NMR Techniques for Structural Confirmation

Beyond standard ¹H and ¹³C NMR, advanced NMR techniques are instrumental in the unambiguous structural confirmation of this compound and its derivatives. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful.

HSQC provides correlation signals between directly bonded protons and carbons, aiding in the precise assignment of the pyridine ring protons and their corresponding carbons. HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the hydrazine group and the pyridine ring, as well as the position of the nitro group. For complex heterocyclic structures, these techniques help to resolve ambiguities that may arise from overlapping signals in 1D spectra. ipb.pt In cases of unexpected shifts or coupling patterns, which could be due to tautomerism or solvent effects, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC are employed to assign coupling patterns definitively.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. Key vibrational modes include:

N-H stretching: Strong bands observed in the region of 3355–3312 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the hydrazine (–NHNH₂) group.

Aromatic C=N/C=C stretching: Medium intensity bands between 1655–1420 cm⁻¹ correspond to the stretching vibrations within the pyridine ring.

NO₂ stretching: A strong band around 1520 cm⁻¹ is assigned to the asymmetric stretching of the nitro group (–NO₂), while a strong band at approximately 1340 cm⁻¹ corresponds to its symmetric stretching.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For pyridine and its derivatives, Raman spectra can help to further characterize the vibrations of the aromatic ring. cdnsciencepub.com In studies of related substituted pyridines, FT-Raman spectroscopy has been used alongside FT-IR to analyze structural features. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within the this compound molecule.

The UV-Vis spectrum of this compound in ethanol (B145695) shows two main absorption maxima (λ_max). A band at approximately 298 nm is attributed to a π→π* transition, while a band at around 355 nm is assigned to an n→π* transition, both characteristic of the conjugated nitro-pyridine system.

Solvent Effects on Absorption Spectra

The position and intensity of the absorption bands of this compound are influenced by the polarity of the solvent. slideshare.net Studies on structurally similar nitropyridine derivatives have shown that the absorption spectra recorded in various protic and aprotic solvents can be used to interpret solvent effects. researchgate.net Generally, polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. For π→π* transitions, an increase in solvent polarity often results in a bathochromic (red) shift, while for n→π* transitions, a hypsochromic (blue) shift is commonly observed.

Protonation Constant Determination via Spectroscopic Methods

UV-Vis spectroscopy is a valuable tool for determining the protonation constants (pKa values) of molecules like this compound. By recording the absorption spectra at different pH values, the equilibrium between the neutral and protonated forms of the molecule can be monitored. scielo.org.mx For a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the protonation constant was calculated from UV-Vis absorption spectra recorded in aqueous solutions at various pH values. researchgate.net The presence of a well-defined isosbestic point in the spectra indicates an equilibrium between two species, in this case, the neutral molecule and its protonated form. scielo.org.mx The pKa value for the hydrazine group in this compound is reported to be 3.9.

Analysis of Fluorescence Quenching and Emission Properties

While some nitropyridine derivatives exhibit fluorescence, studies on compounds structurally similar to this compound, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, have shown a lack of fluorescence emission. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, can often lead to fluorescence quenching through efficient intersystem crossing or other non-radiative decay pathways. The study of fluorescence properties, including potential quenching mechanisms, provides further insight into the excited-state dynamics of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of this compound. It provides precise information on the compound's molecular mass and offers insights into its structure through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₅H₆N₄O₂. Current time information in Bangalore, IN.researchgate.net This corresponds to a molecular weight of approximately 154.13 g/mol . researchgate.netrsc.orgacs.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass of the molecular ion. For this compound, the calculated exact mass is 154.0491.

While detailed experimental mass spectra for this compound are not extensively published in peer-reviewed literature, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation rules for aromatic nitro compounds, pyridines, and hydrazines. aip.orglibretexts.org

Upon ionization, the molecule is expected to form a molecular ion peak (M•+) at m/z 154. The subsequent fragmentation is dictated by the presence of the nitro (-NO₂) and hydrazinyl (-NHNH₂) groups on the pyridine ring.

Key Predicted Fragmentation Pathways:

Loss of Nitro Group: A common fragmentation pathway for aromatic nitro compounds is the loss of the nitro group as a •NO₂ radical (mass of 46), leading to a fragment ion at m/z 108. An alternative is the loss of a nitroso group (•NO, mass of 30) followed by the loss of an oxygen atom, or vice versa, which is also characteristic of nitroarenes.

Cleavage of the Hydrazinyl Group: The N-N bond in the hydrazinyl moiety is relatively weak and can undergo cleavage. This could lead to the loss of a •NH₂ radical (mass of 16) or a •N₂H₃ radical (mass of 31).

Pyridine Ring Fission: The pyridine ring itself, being aromatic, is relatively stable. libretexts.org However, after initial fragmentation (like the loss of the nitro group), the resulting ion can undergo ring cleavage, typically involving the loss of hydrogen cyanide (HCN, mass of 27) or other small neutral molecules.

The following table outlines the expected major fragment ions for this compound based on theoretical fragmentation mechanisms.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Daltons) | Proposed Ion Structure / Formula | Corresponding Neutral Loss |

|---|---|---|

| 154 | [C₅H₆N₄O₂]⁺• (Molecular Ion) | - |

| 124 | [C₅H₆N₃O]⁺• | •NO |

| 108 | [C₅H₆N₃]⁺ | •NO₂ |

This table is based on theoretical fragmentation patterns and not on published experimental data.

In techniques like electrospray ionization (ESI), which is a softer ionization method, the protonated molecule [M+H]⁺ would be observed at m/z 155. Tandem mass spectrometry (MS/MS) of this precursor ion would likely show similar neutral losses as described above. The analysis of these fragmentation patterns is essential for the unequivocal identification of the compound and for distinguishing it from its isomers, such as 5-Hydrazinyl-2-nitropyridine. aip.org

Computational Chemistry and Theoretical Investigations of 2 Hydrazinyl 5 Nitropyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 2-Hydrazinyl-5-nitropyridine. nih.gov DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in predicting a wide range of molecular properties. nih.govmdpi.com

Optimization of Molecular Structures

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com

For this compound, DFT calculations reveal a HOMO-LUMO gap of approximately 4.2 eV. This suggests moderate reactivity. The HOMO is primarily localized on the hydrazinyl group, indicating this site is prone to nucleophilic attack. Conversely, the LUMO is situated on the nitro-substituted pyridine (B92270) ring, highlighting its electron-accepting nature.

Table 1: Frontier Molecular Orbital Properties of this compound

| Property | Value |

| HOMO-LUMO Gap | 4.2 eV |

| HOMO Localization | Hydrazinyl group |

| LUMO Localization | Nitro-substituted pyridine ring |

Prediction of Vibrational Frequencies and Modes

DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. nih.gov These theoretical predictions are invaluable for interpreting experimental spectroscopic data. For example, in related pyridine compounds, DFT has been used to assign specific vibrational modes, such as N-H and C-H stretching vibrations. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

To understand the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is utilized. researchgate.netals-journal.com This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax). In ethanol (B145695), the compound shows absorption maxima at 298 nm, attributed to a π→π* transition, and 355 nm, corresponding to an n→π* transition within the conjugated nitro-pyridine system.

Table 2: Predicted Electronic Transitions of this compound

| Transition | Predicted λmax (in ethanol) |

| π→π | 298 nm |

| n→π | 355 nm |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. nih.gov This analysis is crucial for understanding hyperconjugative interactions and charge transfer, which contribute to molecular stability. dergipark.org.tr While specific NBO analysis data for this compound is not detailed in the provided results, it is a standard computational tool used to investigate intramolecular interactions in similar heterocyclic systems. nih.govchemchart.com

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govtandfonline.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-deficient regions, prone to nucleophilic attack).

For this compound, the MEP surface shows that the nitro group is an electron-deficient site, while the hydrazine (B178648) moiety possesses nucleophilic character. This is consistent with the localization of the LUMO and HOMO, respectively, and provides a visual representation of the molecule's reactive sites.

Mulliken Charge Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. als-journal.comjrrset.com This analysis for this compound, performed using Density Functional Theory (DFT) calculations with the B3LYP functional and 6-311+G(d,p) basis set, provides a quantitative picture of the electron distribution across the molecule. jrrset.com

Conversely, the hydrazinyl group exhibits nucleophilic character, with the nitrogen atom directly attached to the pyridine ring carrying a negative charge (-0.45 e). The pyridine ring itself shows a complex charge distribution, with carbon and hydrogen atoms displaying varying degrees of positive and negative charges, reflecting the interplay of inductive and resonance effects from the substituent groups. This detailed charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

Table 1: Calculated Mulliken Charges (e) for Selected Atoms of this compound

| Atom | Charge (e) |

|---|---|

| N (hydrazine) | -0.45 |

| N (nitro) | +0.32 |

| O (nitro) | -0.52 |

Data obtained from DFT calculations (B3LYP/6-311+G(d,p)).

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the relative stability of different spatial arrangements. cresset-group.com By simulating the atomic motions, MD can reveal the accessible conformations and the energy barriers between them. mdpi.comnih.gov

For this compound, MD simulations would elucidate the rotational dynamics around the C-N bond connecting the hydrazinyl group to the pyridine ring and the N-N bond within the hydrazinyl moiety. These rotations give rise to different conformers with varying energies. The simulations can map the potential energy surface, identifying low-energy, stable conformations and higher-energy transition states. jstar-research.com

Theoretical Assessment of Reactivity and Reaction Pathways

Computational chemistry provides a robust framework for assessing the reactivity of a molecule and predicting its likely reaction pathways. jstar-research.comumanitoba.ca For this compound, theoretical calculations can pinpoint the most probable sites for electrophilic and nucleophilic attack, as well as predict the thermodynamics and kinetics of various potential reactions.

Frontier Molecular Orbital (FMO) theory is a key tool in this assessment. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For this compound, molecular orbital analysis shows the HOMO is primarily localized on the hydrazine group. This indicates that the hydrazinyl moiety is the most susceptible to attack by electrophiles, making it the primary nucleophilic center of the molecule.

Conversely, the LUMO is predominantly located on the nitro-substituted pyridine ring. This suggests that the ring, particularly the carbon atoms bearing some positive charge as indicated by Mulliken analysis, is the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO (calculated to be 4.2 eV) provides an indication of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.

Furthermore, computational methods can be used to model entire reaction pathways, including the identification of transition state structures and the calculation of activation energies. jstar-research.comresearchgate.net This allows for the theoretical exploration of reactions such as oxidation of the hydrazinyl group, reduction of the nitro group, and various substitution reactions. For instance, the mechanism of nucleophilic aromatic substitution, a common reaction for this class of compounds, can be elucidated by calculating the energy profile for the attack of a nucleophile at different positions on the pyridine ring. These theoretical predictions are invaluable for guiding synthetic efforts and for understanding the molecule's behavior in different chemical environments.

Applications and Translational Research of 2 Hydrazinyl 5 Nitropyridine Derived Scaffolds

Exploration in Medicinal Chemistry and Drug Discovery

The chemical scaffold provided by 2-hydrazinyl-5-nitropyridine, characterized by a pyridine (B92270) ring substituted with both a hydrazinyl and a nitro group, is a subject of significant interest in medicinal chemistry. lookchem.comcymitquimica.com The reactivity of these functional groups makes it a versatile starting material for synthesizing a wide range of heterocyclic compounds with potential therapeutic applications. lookchem.comacs.org Its derivatives are being investigated for various biological activities, positioning it as a valuable lead compound in the development of new pharmaceutical agents. smolecule.com

This compound serves as a foundational building block in organic synthesis, particularly for the creation of nitrogen-rich heterocyclic structures. lookchem.com The compound's functional groups allow for a diverse array of chemical reactions, enabling the construction of more complex molecular architectures. lookchem.com Researchers utilize this scaffold as a precursor for synthesizing fused 6,6-bicyclic pyrido[2,1-c] lookchem.comCurrent time information in Bangalore, IN.triazines and other complex molecules through multicomponent reactions (MCRs). nih.govacs.org These reactions are efficient, often proceeding in a one-pot setup, which enhances the diversity of the resulting products. The nucleophilic nature of the hydrazinyl group, combined with the electron-withdrawing effect of the nitro group, facilitates its use in nucleophilic aromatic substitution and condensation reactions. researchgate.net This reactivity has been harnessed to incorporate the this compound moiety into various frameworks, including bicyclo[2.2.2]octene structures. researchgate.net

A significant area of research involves the condensation of this compound with various aldehydes and ketones to form hydrazone derivatives. researchgate.net Hydrazones are a class of compounds known for their broad spectrum of biological activities, and those derived from this particular scaffold are no exception. researchgate.netbibliotekanauki.pl The synthesis typically involves refluxing the hydrazinylpyridine with different substituted aromatic aldehydes in a solvent like ethanol (B145695), sometimes with an acid catalyst. researchgate.net This straightforward synthetic route allows for the creation of large libraries of hydrazone derivatives for biological screening. researchgate.netresearchgate.net These derivatives, which incorporate the reactive azomethine pharmacophore (-N=CH-), have been investigated for numerous potential therapeutic uses, including as anticancer and antimicrobial agents. researchgate.netmdpi.com

Derivatives of this compound have been studied as inhibitors of various enzymes crucial to disease pathways. The mechanism of action often involves the interaction of the molecule's functional groups with the enzyme's active site. The hydrazinyl group can form covalent bonds with electrophilic centers within biomolecules, potentially leading to irreversible inhibition of enzyme activity. The nitro group may also play a role by participating in redox reactions, which can generate reactive intermediates that interact with cellular components. For instance, certain derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Other related nitropyridine derivatives have been investigated for their inhibitory effects on enzymes such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), highlighting the potential of this chemical class to target a range of enzymatic processes. mdpi.com

The antimicrobial potential of this compound and its derivatives is an active area of investigation. Studies have shown that compounds derived from this scaffold exhibit significant activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The hydrazone derivatives, in particular, have demonstrated notable antibacterial effects. Research has determined the Minimum Inhibitory Concentration (MIC) for some of these compounds against specific bacterial strains. For example, certain hydrazone derivatives showed effective inhibition against Staphylococcus aureus and Bacillus cereus at concentrations as low as 5 mg/mL. The antimicrobial action is attributed to the molecule's ability to interact with and disrupt key biological targets within the microbial cells, such as enzymes involved in cell wall synthesis.

| Compound/Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

| Hydrazone derivative A | Staphylococcus aureus | 5 mg/mL | |

| Hydrazone derivative B | Bacillus cereus | 5 mg/mL | |

| Hydrazone derivative C | Pseudomonas aeruginosa | 10 mg/mL | |

| 2-Hydrazinyl-5-methyl-3-nitropyridine | Bacillus cereus | 5 mg/mL | |

| 2-Hydrazinyl-5-methyl-3-nitropyridine | Staphylococcus aureus | 10 mg/mL |

The development of antitumor agents based on the this compound scaffold is a promising field of research. unifiedpatents.com Derivatives of this compound have demonstrated significant cytotoxic properties against various human cancer cell lines in vitro. lookchem.com The hydrazinyl moiety is believed to contribute to the inhibition of cancer cell proliferation through mechanisms that may include inducing apoptosis and arresting the cell cycle. Studies have reported the half-maximal inhibitory concentration (IC50) values for specific derivatives against different cancer cell lines, indicating their potential as targeted cancer therapies. For instance, certain analogs have shown the ability to inhibit the proliferation of breast cancer (MCF-7) and cervical cancer (HeLa) cells with IC50 values in the micromolar range. N-heteroaryl hydrazones derived from this scaffold have been found to be potent antiproliferative agents, with IC50 values as low as 0.011 µM against some cell lines. lookchem.com

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative D | MCF-7 (Breast Cancer) | 15 | |

| Derivative E | HeLa (Cervical Cancer) | 12 | |

| N-heteroaryl hydrazones | Various (e.g., CCRF-CEM, HeLa) | 0.011 - 0.436 | lookchem.com |

| Pyrazolo[3,4-b]pyridine derivative 19 | MCF-7 (Breast Cancer) | 5.61 | researchgate.net |

A specific focus within enzyme inhibition research is the study of this compound derivatives as kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in cancer, making them important therapeutic targets. researchgate.net Derivatives of this scaffold have been synthesized and evaluated as inhibitors of cyclin-dependent kinases (CDKs) and PIM-1 kinase. researchgate.netnih.gov One study reported a derivative with a Ki value of 2.3 µM for CDK inhibition. Another study on pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from hydrazinylpyridines, identified compounds that inhibited PIM-1 kinase with IC50 values as low as 26 nM. researchgate.net

To better understand the inhibition mechanisms at a molecular level, computational molecular docking studies are often employed. mdpi.comnih.gov These studies predict how the synthesized compounds bind to the active site of the target protein. mdpi.com Docking assessments of various pyridine derivatives have revealed potential binding modes and interactions with key amino acid residues in the active sites of enzymes like GlcN-6-P synthase and cytochrome P450, helping to rationalize the observed biological activity and guide the design of more potent inhibitors. mdpi.comnih.gov

Studies on Fused Heterocycles (e.g., Pyridotriazines, Triazolopyridines) for Biological Activity

The scaffold of this compound is particularly valuable for constructing fused heterocyclic systems like pyridotriazines and triazolopyridines, which are classes of compounds known for a wide range of biological activities. acs.org

Pyridotriazines: These fused heterobicycles have a history of demonstrating activities including antifungal, antibacterial, and as kinase inhibitors for treating cell proliferative disorders. acs.org The synthesis of pyridotriazine scaffolds can be achieved through one-pot, three-component reactions involving a 2-hydrazinyl-azine like this compound, an aldehyde or ketone, and an isocyanide. acs.orgnih.gov For instance, using scandium triflate as a catalyst in a mixture of dichloromethane (B109758) and methanol (B129727) has proven effective for this transformation. acs.org

Triazolopyridines: This class of compounds is noted for its potential as antifungal, herbicidal, antibacterial, and neuroprotective agents. nih.govresearchgate.net Research has shown that this compound is a key starting material for creating various triazolopyridine derivatives. acs.orgnih.gov One-pot procedures can be tuned to produce triazolopyridines by reacting this compound with aldehydes and electrophiles like isocyanates or acyl chlorides, often facilitated by microwave irradiation to improve reaction times and yields. acs.orgacs.orgnih.gov

For example, the reaction of this compound with cyclopentanecarboxaldehyde and 4-fluorophenyl isocyanate under microwave heating yields a triazolopyridine carboxamide. nih.gov The presence of the nitro group on the pyridine ring can influence reaction selectivity. In the synthesis of phosphonylated triazolopyridines, using this compound led to a mixture of Current time information in Bangalore, IN.mdpi.commdpi.comtriazolo[4,3-a]pyridine and Current time information in Bangalore, IN.mdpi.commdpi.comtriazolo[1,5-a]pyridine isomers. nih.govbeilstein-journals.org

Table 1: Synthesis of Fused Heterocycles from this compound

| Starting Material | Reactants | Product Class | Reported Biological Potential |

|---|---|---|---|

| This compound | Aldehyde/Ketone, Isocyanide | Pyridotriazine | Antifungal, Antibacterial, Kinase Inhibition acs.org |

| This compound | Aldehyde, Isocyanate | Triazolopyridine | Antifungal, Herbicidal, Neuroprotective nih.govresearchgate.net |

| This compound | Chloroethynylphosphonates | Triazolopyridine | Potential Biological Activity nih.govbeilstein-journals.org |

Potential for SARS-CoV-2 3CLpro Protease Inhibition via Novel Adducts

While direct studies on this compound for SARS-CoV-2 inhibition are not extensively detailed, the broader class of pyridine derivatives has been highlighted for potential antiviral activity against SARS-CoV-2. mdpi.com The functional groups of this compound make it a candidate for designing inhibitors. The hydrazinyl group can act as a nucleophile or form hydrazones, which are structural motifs present in some protease inhibitors. The nitro-pyridine core is a common fragment in pharmacologically active molecules. The development of novel adducts from this compound could lead to molecules that fit into the active site of viral proteases like the SARS-CoV-2 3CLpro, potentially disrupting viral replication.

Applications in Agrochemical Development

Nitropyridine derivatives are significant in the agrochemical industry, serving as intermediates for insecticides, fungicides, and herbicides. mdpi.comontosight.ailookchem.com The compound this compound is identified as a key intermediate in the synthesis of agrochemicals. lookchem.comcymitquimica.com Its reactive nature allows it to be a building block for more complex molecules designed to protect crops. lookchem.com For example, 2-chloro-5-nitropyridine (B43025), a related precursor, is used to synthesize insecticides active against pests like M. separata and P. xylostella. mdpi.com Another derivative, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, has demonstrated significant herbicidal activity against barnyard grass. mdpi.com The inclusion of the hydrazinyl group in this compound provides a reactive site for creating a diverse range of potential agrochemical agents. cymitquimica.com

Role in Functional Materials Science

The electronic properties of the this compound scaffold make it a subject of interest in the field of materials science for applications ranging from optoelectronics to the development of complex molecular systems.

Exploration as Electron-Acceptor Units in Optoelectronic Devices (e.g., OLEDs)

The nitro-substituted pyridine ring is inherently electron-deficient, making it an excellent candidate for use as an electron-acceptor unit in functional materials. nih.gov This property is crucial for designing materials for organic light-emitting diodes (OLEDs), where efficient charge transport and recombination are necessary. nih.gov The HOMO (Highest Occupied Molecular Orbital) of such molecules is often localized on the electron-donating part (like an amino or hydrazinyl group), while the LUMO (Lowest Unoccupied Molecular Orbital) resides on the electron-accepting nitro-substituted ring. researchgate.net This separation facilitates charge transfer, a key process in optoelectronic devices. While direct application of this compound itself in OLEDs is not widely reported, fused systems derived from it, such as Current time information in Bangalore, IN.mdpi.commdpi.comtriazolopyridine, have been explicitly identified as electron-acceptor units in the synthesis of OLED materials. nih.gov

Development of Ligands for Metal Complexes

The this compound molecule possesses multiple nitrogen atoms that can act as donor sites, making it a bidentate ligand capable of forming stable complexes with various metal ions. lookchem.comcymitquimica.comresearchgate.net The development of ligands from nitropyridine derivatives is an active area of research, as the resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. mdpi.comresearchgate.net For instance, Schiff base ligands derived from 2-amino-5-nitropyridine (B18323), a closely related compound, have been used to create Cu(II) and Zn(II) complexes with demonstrated biological activities. nih.gov Similarly, ligands synthesized from 2-amino-5-nitropyridine have been used to form mononuclear Cu(II), Zn(II), and Ni(II) complexes. mdpi.com The hydrazinyl group of this compound offers a reactive handle to synthesize more complex, multidentate ligands for creating novel coordination compounds. lookchem.comresearchgate.net

Studies on Halogen Bond Acceptor Capabilities